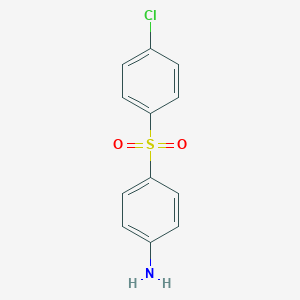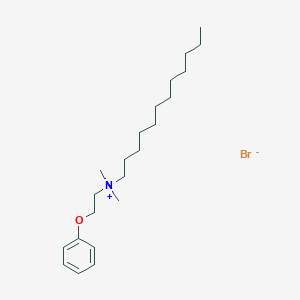
Eritromicina F
Descripción general
Descripción
Erythromycin is a macrolide antibiotic that has an antimicrobial spectrum similar to or slightly wider than that of penicillin . It is used to prevent and treat infections in many different parts of the body, including respiratory tract infections, skin infections, diphtheria, intestinal amebiasis, acute pelvic inflammatory disease, Legionnaire’s disease, pertussis, and syphilis .
Synthesis Analysis
Erythromycin biosynthesis is enhanced by the addition of ammonium sulfate, which stimulates intracellular metabolism and precursor supply in Saccharopolyspora erythraea . The addition of ammonium sulfate during the late stage of fermentation results in an augmented intracellular amino acid metabolism pool, guaranteeing an ample supply of precursors for organic acids and coenzyme A-related compounds .
Molecular Structure Analysis
The molecular formula of Erythromycin F is C37H67NO14 . The average mass is 749.926 Da and the monoisotopic mass is 749.456177 Da .
Chemical Reactions Analysis
The thermal behavior of erythromycin-active substance and tablets was studied under non-isothermal conditions . The active substance is thermally more stable than the tablets and the values of activation energy indicate a considerable thermal stability of the active substance .
Physical And Chemical Properties Analysis
Erythromycin is a solid substance . It has a density of 1.2±0.1 g/cm3 . The boiling point is 818.4±65.0 °C at 760 mmHg .
Aplicaciones Científicas De Investigación
Medicina
Eritromicina F se utiliza en el campo médico por sus propiedades antimicrobianas. Es eficaz contra una variedad de infecciones bacterianas, particularmente las que afectan el tracto respiratorio, la piel y los tejidos blandos . Su capacidad para inhibir la síntesis de proteínas bacterianas la convierte en un activo valioso en el tratamiento de infecciones como la bronquitis, la neumonía y las enfermedades de transmisión sexual .
Agricultura
En agricultura, this compound juega un papel en el manejo de infecciones bacterianas en cultivos y ganado. Se utiliza para tratar enfermedades transmitidas por el suelo y promover la salud de las plantas y los animales, asegurando así la seguridad alimentaria y la sostenibilidad agrícola .
Ciencias Ambientales
This compound es significativa en las ciencias ambientales para estudiar el impacto de los antibióticos en los ecosistemas. La investigación sobre su movilidad a través del suelo y el agua ayuda a comprender los riesgos de la propagación de genes de resistencia a los antibióticos en el medio ambiente .
Biotecnología
Las aplicaciones biotecnológicas de this compound incluyen su uso en sistemas avanzados de administración de fármacos. Se están desarrollando formulaciones de nanopartículas del antibiótico para mejorar su solubilidad, estabilidad y biodisponibilidad, superando algunos de los desafíos clínicos asociados con su uso .
Farmacología
Farmacológicamente, this compound es importante por sus efectos terapéuticos. Se utiliza en la creación de formulaciones que mejoran los resultados de los pacientes al aumentar la eficacia de los tratamientos para diversas infecciones bacterianas .
Microbiología
En microbiología, this compound es esencial para estudiar los cultivos microbianos y los patrones de resistencia a los antibióticos. Ayuda a comprender los mecanismos de acción contra diferentes cepas bacterianas y el desarrollo de nuevas estrategias antimicrobianas .
Química
Desde una perspectiva química, this compound está involucrada en la investigación de química sintética. Su estructura compleja desafía a los químicos a desarrollar nuevas vías sintéticas y métodos para su producción, que se pueden aplicar a otras moléculas complejas .
Medicina Veterinaria
This compound también se utiliza en medicina veterinaria para tratar infecciones en animales. Es eficaz contra una gama de patógenos en animales domésticos y de granja, contribuyendo a la salud y el bienestar animal .
Mecanismo De Acción
Target of Action
Erythromycin F, like other macrolide antibiotics, primarily targets bacterial ribosomes . It specifically binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes . The 50S subunit is a part of the ribosome that plays a crucial role in protein synthesis in bacteria .
Mode of Action
Erythromycin F inhibits protein synthesis by binding to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms . This binding results in the blockage of transpeptidation, a process critical for protein synthesis . By inhibiting this process, Erythromycin F prevents the bacteria from synthesizing essential proteins, thereby inhibiting their growth .
Biochemical Pathways
Erythromycin F affects the protein synthesis pathway in bacteria . By binding to the 23S ribosomal RNA molecule, it disrupts the normal function of the ribosome and inhibits the elongation of the peptide chain during protein synthesis . This disruption in the protein synthesis pathway leads to the inhibition of bacterial growth .
Pharmacokinetics
In patients with normal liver function, Erythromycin F concentrates in the liver and is then excreted in the bile . Less than 5% of the orally administered dose of Erythromycin F is found excreted in the urine . Erythromycin levels peak in the serum 4 hours after dosing .
Result of Action
The primary result of Erythromycin F’s action is the inhibition of bacterial growth . By preventing protein synthesis, Erythromycin F stops bacteria from growing and reproducing . This makes it effective in treating a variety of bacterial infections .
Action Environment
The action of Erythromycin F can be influenced by various environmental factors. For instance, the pH level of the environment can affect the stability and efficacy of Erythromycin F . Additionally, the presence of other compounds or medications can also influence the action of Erythromycin F, as it is known to interact with certain other drugs .
Safety and Hazards
Propiedades
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3-(hydroxymethyl)-5,7,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO14/c1-13-25-37(9,46)30(42)20(4)27(40)18(2)15-35(7,45)32(52-34-28(41)24(38(10)11)14-19(3)48-34)21(5)29(23(17-39)33(44)50-25)51-26-16-36(8,47-12)31(43)22(6)49-26/h18-26,28-32,34,39,41-43,45-46H,13-17H2,1-12H3/t18-,19-,20+,21+,22+,23-,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCOSWPAQGXWKC-TZIZHKBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)CO)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82230-93-1 | |
| Record name | Erythromycin F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082230931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ERYTHROMYCIN F | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM325T380N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of discovering a new naturally occurring erythromycin like erythromycin F?
A1: Discovering new naturally occurring erythromycins like erythromycin F provides valuable insights into the biosynthesis of this important class of antibiotics []. By understanding the structural variations and potential biosynthetic pathways of these compounds, researchers can gain a deeper understanding of macrolide antibiotic production and potentially develop novel derivatives with improved pharmacological properties.
Q2: What analytical techniques were employed to isolate and identify erythromycin F?
A3: Erythromycin F was successfully isolated from the mother liquor concentrate of an early commercial strain of Streptomyces erythreus using High-Performance Liquid Chromatography (HPLC) []. This technique allowed for the separation and purification of erythromycin F from other compounds present in the complex mixture.
Q3: Has erythromycin F been detected in biological samples after erythromycin administration?
A4: Yes, studies investigating the tissue distribution and elimination of erythromycin in giant freshwater prawns (Macrobrachium rosenbergii) revealed the presence of erythromycin F as a metabolite []. This suggests that erythromycin F may be formed through biotransformation processes within living organisms.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-](/img/structure/B194069.png)
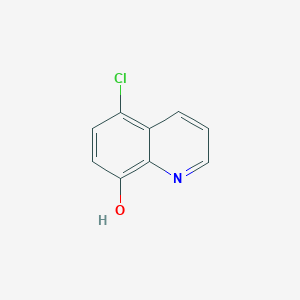

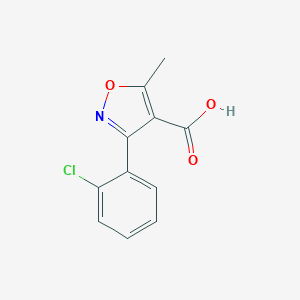


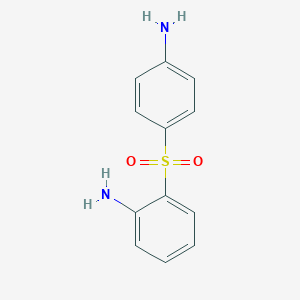
![Phenol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B194099.png)
